HaloPROTAC-E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

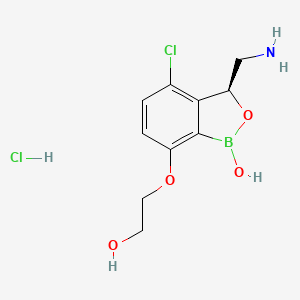

HaloPROTAC-E is a novel HaloPROTAC potent degrader . It induces reversible degradation of two endosomally localized proteins, SGK3 and VPS34, with a DC50 of 3-10 nM . It is remarkably selective, inducing only degradation of the Halo tagged endogenous VPS34 complex (VPS34, VPS15, Beclin1, and ATG14) .

Synthesis Analysis

This compound is a chloroalkyl-containing high-affinity ligand of VHL (VH298) . It caused approximately 50% degradation of HaloTag7-modified SGK3 within 30 minutes and approximately 95% degradation within 48 hours .Molecular Structure Analysis

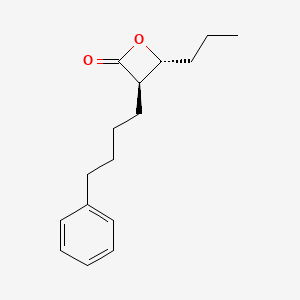

The molecular weight of this compound is 790.41 . Its chemical formula is C39H56ClN5O8S . The SMILES representation of its structure is O=C(C1(CC1)C#N)NC@@H©C)C(N(C[C@@H]2O)C@@HC(NCC(C=CC(C(SC=N3)=C3C)=C4)=C4OCCOCCOCCOCCCCCCCl)=O)=O .Chemical Reactions Analysis

This compound is a potent degrader that induces reversible degradation of two endosomally localized proteins . The degradation process involves the covalent attachment of ubiquitin to a lysine residue within the protein of interest .Physical And Chemical Properties Analysis

This compound is an oil . It is colorless to light yellow . It is soluble in DMSO at 100 mg/mL . It can be stored at -20°C for 3 years in pure form, at 4°C for 2 years, and in solvent at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications

Development of Chemical Probes and Therapeutics : HaloPROTACs, including HaloPROTAC-E, represent a novel class of PROTACs (Proteolysis Targeting Chimeras) that can successfully degrade HaloTag7 fusion proteins. This development is significant in creating more drug-like properties for future PROTACs and is useful in chemically knocking down widely used HaloTag7 fusion proteins (Buckley et al., 2015).

Rapid and Reversible Knockdown of Tagged Proteins : this compound has been shown to induce rapid and reversible degradation of endogenously tagged endosomal proteins. Its application in combination with CRISPR/Cas9 genome editing technology has enabled the degradation of specific proteins, such as SGK3 and VPS34, in cells, showcasing its potential for studying protein functions and drug target validation (Tovell et al., 2019).

Inducible Degradation of Target Proteins : A study developed a ligand-inducible affinity-directed protein missile (AdPROM) system utilizing HaloPROTAC technology, including this compound. This method enables the inducible degradation of specific intracellular proteins of interest (POIs), offering a versatile tool for functional studies of various proteins (Simpson et al., 2020).

Phenotypic Screening for E3 Ligase Binders : this compound has been employed in a novel phenotypic screening approach to identify E3 ligase binders. This method uses HaloPROTACs to degrade specific proteins in a cellular context, demonstrating the practical application of this compound in drug discovery and development (Stacey et al., 2021).

Mechanism of Action

properties

IUPAC Name |

(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCGXLMTZGCSRS-JSWXEYCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56ClN5O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)

![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)

![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B607855.png)